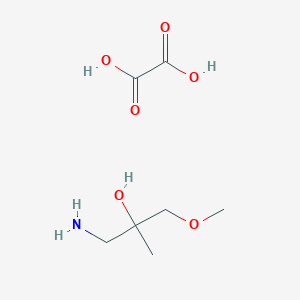

1-Amino-3-methoxy-2-methylpropan-2-ol oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Amino-3-methoxy-2-methylpropan-2-ol is an organic compound with the CAS Number: 1249066-60-1 . It has a molecular weight of 119.16 . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-amino-3-methoxy-2-methyl-2-propanol . The InChI code for this compound is 1S/C5H13NO2/c1-5(7,3-6)4-8-2/h7H,3-4,6H2,1-2H3 .Physical And Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 119.16 . The InChI code for this compound is 1S/C5H13NO2/c1-5(7,3-6)4-8-2/h7H,3-4,6H2,1-2H3 .Applications De Recherche Scientifique

Photopolymerization Applications

A study by Guillaneuf et al. (2010) introduced an alkoxyamine compound bearing a chromophore group, which under UV irradiation generates alkyl and nitroxide radicals, significantly impacting photopolymerization processes. This compound shows promise in the development of advanced materials through nitroxide-mediated photopolymerization (NMP) techniques, offering precise control over polymer structure and properties (Guillaneuf et al., 2010).

Catalysis and Amination

Bassili and Baiker (1990) explored the catalytic amination of 1-methoxy-2-propanol over nickel-on-silica, achieving high selectivity for the desired product, 2-amino-1-methoxypropane. This research highlights the potential of catalytic processes in the efficient and selective synthesis of amino alcohols, key intermediates in pharmaceutical and fine chemical manufacturing (Bassili & Baiker, 1990).

Synthetic Chemistry for Drug Development

Torre, Gotor‐Fernández, and Gotor (2006) demonstrated the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, providing valuable intermediates for the synthesis of (S)-dapoxetine, a medication used for premature ejaculation. This study showcases the application of synthetic chemistry in developing enantiomerically pure compounds for therapeutic use (Torre et al., 2006).

Metabolic Engineering for Biofuel Production

Bastian et al. (2011) engineered enzymes for anaerobic production of 2-methylpropan-1-ol (isobutanol), a promising biofuel, in Escherichia coli. By modifying pathway enzymes to utilize nicotinamide dinucleotide (NADH) instead of nicotinamide dinucleotide phosphate (NADPH), they achieved isobutanol production under anaerobic conditions at 100% theoretical yield, highlighting the role of metabolic engineering in sustainable biofuel production (Bastian et al., 2011).

Safety and Hazards

The compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H318, which means it causes serious eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

1-amino-3-methoxy-2-methylpropan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2.C2H2O4/c1-5(7,3-6)4-8-2;3-1(4)2(5)6/h7H,3-4,6H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNVJFAYAGHRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(COC)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-methoxy-2-methylpropan-2-ol oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-thienyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2440879.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2440880.png)

![N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2440882.png)

![2-amino-N-(3-ethoxypropyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2440888.png)

![4-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2440890.png)

![4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2440894.png)

![N-(3-fluorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2440900.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)picolinamide](/img/structure/B2440901.png)